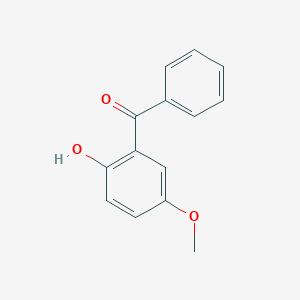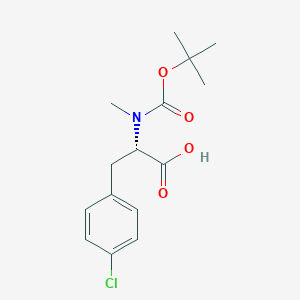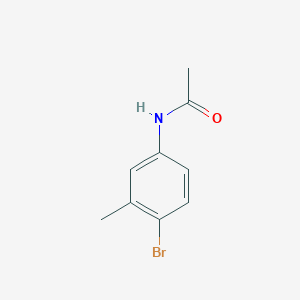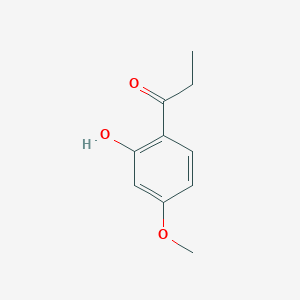![molecular formula C19H15N B184525 (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline CAS No. 32353-38-1](/img/structure/B184525.png)
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is a heterocyclic compound that has drawn significant attention from researchers due to its diverse applications in various fields. This compound is also known as N-benzylidene-1,2-dihydrocyclopenta[b]quinoline-3-amine and has a chemical formula of C23H19N. The compound has a unique structure that makes it an ideal candidate for scientific research.
Wirkmechanismus
The mechanism of action of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is not yet fully understood. However, researchers have proposed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to induce apoptosis, a process that leads to programmed cell death.
Biochemische Und Physiologische Effekte
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators, leading to a reduction in inflammation. Additionally, this compound has also been shown to inhibit the replication of certain viruses, making it a potential candidate for the treatment of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline in lab experiments is its potent anti-cancer properties. The compound has been shown to be effective against various types of cancer, making it an ideal candidate for cancer research. Additionally, this compound has also been shown to have anti-inflammatory and anti-viral properties, making it a versatile compound for scientific research.
However, one of the limitations of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound requires expertise in organic chemistry, making it challenging to produce in large quantities. Additionally, the compound is also relatively expensive, making it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline. One of the significant future directions is the development of more efficient synthesis methods that can produce the compound in larger quantities. Additionally, researchers can also explore the potential of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders. Furthermore, researchers can also investigate the mechanism of action of this compound to gain a better understanding of its therapeutic potential.
Synthesemethoden
The synthesis of (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline is a complex process that requires expertise in organic chemistry. One of the most common methods used to synthesize this compound is the condensation reaction between 2-aminobenzylamine and cyclopentanone in the presence of a catalyst. The reaction leads to the formation of the intermediate product, which is then treated with benzaldehyde to yield the final product.
Wissenschaftliche Forschungsanwendungen
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline has been extensively studied for its various applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have shown that this compound has potent anti-cancer properties and can be used to treat various types of cancer. Additionally, this compound has also been studied for its anti-inflammatory and anti-viral properties.
Eigenschaften
CAS-Nummer |
32353-38-1 |
|---|---|
Produktname |
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline |
Molekularformel |
C19H15N |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
(3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline |
InChI |
InChI=1S/C19H15N/c1-2-6-14(7-3-1)12-16-10-11-17-13-15-8-4-5-9-18(15)20-19(16)17/h1-9,12-13H,10-11H2/b16-12- |
InChI-Schlüssel |
YTSWLKWYRVTRMW-VBKFSLOCSA-N |
Isomerische SMILES |
C1C/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C=C31 |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C31 |
Kanonische SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C31 |
Andere CAS-Nummern |
32353-38-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



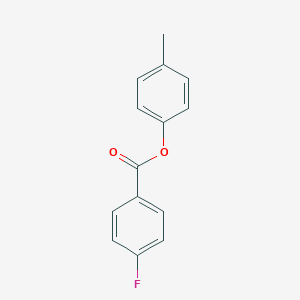
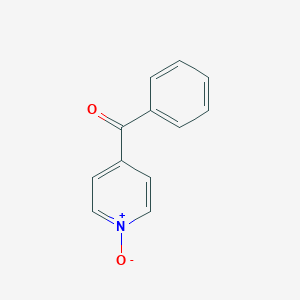
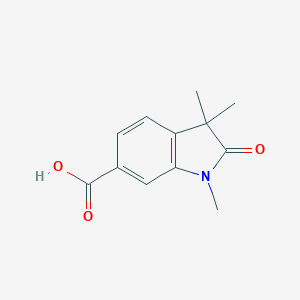
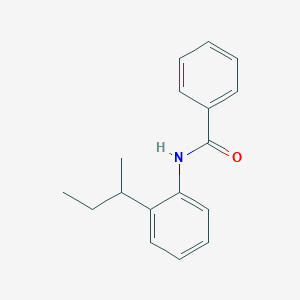
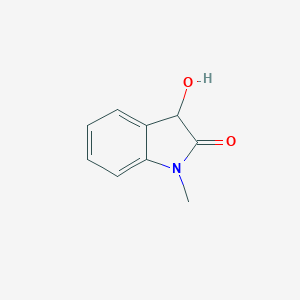
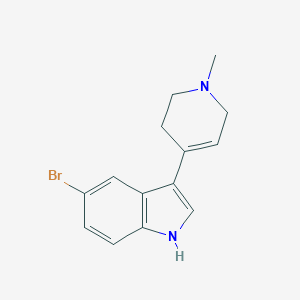
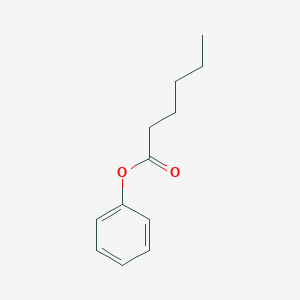
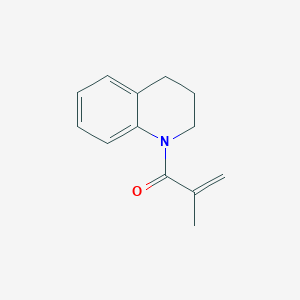
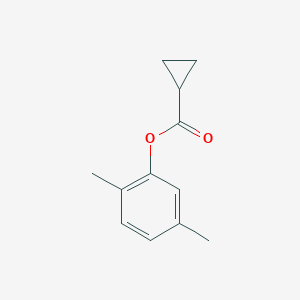
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
